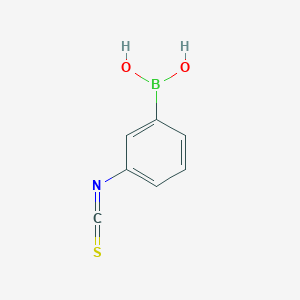

(3-Isothiocyanatophenyl)boronic acid

Description

Properties

IUPAC Name |

(3-isothiocyanatophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXRUUUFDMOXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N=C=S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626406 | |

| Record name | (3-Isothiocyanatophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133887-74-8 | |

| Record name | (3-Isothiocyanatophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Generation of Arylmetallic Intermediates

Aryl halides (e.g., 3-bromophenyl isothiocyanate) undergo transmetallation with n-butyllithium or magnesium in anhydrous tetrahydrofuran (THF) at −78°C to form aryl lithium or Grignard intermediates. The choice of solvent and temperature is critical to prevent premature decomposition of the isothiocyanate group.

Condensation Reactions with Formylphenylboronic Acid

An alternative route involves the condensation of 3-formylphenylboronic acid with amines, followed by thiocarbonylation. This two-step strategy avoids direct handling of reactive isothiocyanate intermediates.

Synthesis of 3-Formylphenylboronic Acid

3-Formylphenylboronic acid is synthesized via Pd-catalyzed Miyaura borylation of 3-bromobenzaldehyde. Using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dimethylformamide (DMF) at 80°C, the reaction achieves >85% yield:

Acidic hydrolysis (HCl/MeOH) converts the pinacol ester to the boronic acid.

Thiocarbonylation of Imine Intermediates

The aldehyde group undergoes condensation with ammonia or primary amines to form imines, which react with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) to introduce the isothiocyanate group. For example:

Yields for this step range from 60% to 75%, with purification via silica gel chromatography.

Nucleophilic Substitution on Boronated Aryl Halides

Recent advancements utilize Pd(I)-catalyzed cross-coupling to introduce isothiocyanate groups post-borylation. This method enhances functional group tolerance and scalability.

Synthesis of 3-Bromophenylboronic Acid

3-Bromophenylboronic acid is prepared via Matteson rearrangement or direct borylation of 1,3-dibromobenzene. Using Cu(I) catalysts and B₂pin₂, regioselective borylation occurs at the meta position:

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Electrophilic trapping | n-BuLi, B(OiPr)₃ | −78°C, anhydrous THF | 50–70% | Direct route |

| Condensation | NH₃, CSCl₂ | Reflux, EtOH | 60–75% | Avoids reactive intermediates |

| Pd-catalyzed substitution | (Me₄N)SCN, Pd(I) | 100°C, DMF | 80% | High functional group tolerance |

Key Intermediates and Byproducts

-

Intermediate 1 : 3-Formylphenylboronic acid (melting point: 145–147°C)

-

Byproduct : Boroxines (trimers of boronic acid), formed during hydrolysis if pH > 7

Challenges and Optimization Strategies

Boronic Acid Stability

Aqueous hydrolysis of boronate esters often leads to boroxine formation. Adding pinacol or ethylene glycol during hydrolysis stabilizes the boronic acid.

Chemical Reactions Analysis

Types of Reactions: (3-Isothiocyanatophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.

Chan-Lam Coupling: This reaction forms carbon-nitrogen and carbon-oxygen bonds.

Petasis Reaction: This multicomponent reaction involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium acetate are commonly used.

Chan-Lam Coupling: Copper catalysts and amines or alcohols are typically employed.

Petasis Reaction: Amines, aldehydes, and boronic acids are the primary reagents.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- (3-Isothiocyanatophenyl)boronic acid serves as a crucial building block in organic synthesis, especially in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . This reaction is widely utilized for synthesizing complex organic molecules and pharmaceuticals.

Reactivity and Functionalization

- The presence of the isothiocyanate group enhances its reactivity, allowing it to participate in diverse chemical reactions, including:

Biological Applications

Biosensors Development

- Due to its ability to interact with diols, this compound is extensively used in biosensing technologies. It can form reversible boronate esters with glycoproteins, enabling the detection of biomolecules such as antibodies and other proteins .

- Recent studies have highlighted its application in fluorescence biosensors for detecting glycoproteins, with detection limits reaching as low as 23 fg/mL for certain targets .

Targeted Drug Delivery

- The compound's boronic acid functionality can be leveraged for targeted drug delivery systems aimed at tissues or cells expressing specific markers. This specificity enhances therapeutic efficacy while minimizing side effects.

Materials Science

Self-Healing Polymers

- This compound contributes to the development of self-healing polymeric materials. These materials utilize reversible B–O bonds formed by boronic/boronate esters, allowing them to recover from mechanical damage . The kinetics of these reactions can be tuned by modifying the functional groups present in the polymer matrix.

Nanomaterials Functionalization

- Nanomaterials modified with boronic acids are being explored for their enhanced properties in various applications, including catalysis and environmental sensing. For instance, boronated nanomaterials have been used to capture and detect bacteria through surface-enhanced Raman scattering (SERS) .

Case Studies

Mechanism of Action

The mechanism of action of (3-Isothiocyanatophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic groups. This property is exploited in various applications, such as enzyme inhibition and sensing . The compound’s interaction with molecular targets, such as proteins and enzymes, can modulate their activity and function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

The meta-substituted isothiocyanate group distinguishes this compound from other aryl boronic acids. Key comparisons include:

Phenylboronic Acid (PBA)

- Structure : Lacks additional substituents.

- pKa : ~8.8, limiting diol binding at physiological pH (7.4) .

- Applications : Hydrogels, glucose sensors, and layer-by-layer films .

- Differentiation : (3-Isothiocyanatophenyl)boronic acid’s isothiocyanate group enables covalent bioconjugation, absent in PBA.

3-Acetamidophenylboronic Acid (3-AcPBA)

- Structure : Meta-acetamide substituent.

- pKa : ~9.5, higher than physiological pH, reducing glucose-binding efficiency .

- Differentiation : The electron-withdrawing isothiocyanate group likely lowers the pKa of this compound, enhancing diol binding at physiological pH.

4-Fluorophenylboronic Acid

Comparative Physicochemical Properties

| Compound | Substituent | pKa* | Diol Binding (Kd) | Key Applications |

|---|---|---|---|---|

| This compound | meta-NCS | ~7.2 | High (est.) | Bioconjugation, biosensors |

| Phenylboronic Acid (PBA) | None | ~8.8 | Moderate | Hydrogels, drug delivery |

| 3-AcPBA | meta-acetamide | ~9.5 | Low | Glucose sensing (outdated) |

| 4-Fluorophenylboronic acid | para-F | ~7.5 | High | Catalysis, covalent organic frameworks |

Functional Advantages

- Bioconjugation : The isothiocyanate group allows for facile coupling with amines, enabling applications in antibody-drug conjugates and fluorescent probes .

- Enhanced Reactivity : Electron-withdrawing effects of -N=C=S lower the boronic acid’s pKa, improving diol binding under physiological conditions compared to 3-AcPBA and PBA .

- Dynamic Covalent Chemistry : Combines boronic acid-diol interactions with isothiocyanate reactivity for multi-stimuli-responsive materials .

Limitations and Challenges

Sensor Development

This compound’s dual functionality enables glucose sensors with improved selectivity. For example, boronic acid-modified carbon dots using phenylboronic acid precursors achieved 10–250× higher sensitivity than traditional systems . The isothiocyanate group could further enhance sensor stability via covalent immobilization .

Catalysis and Materials Science

The compound’s Lewis acidity and conjugation capability make it suitable for hybrid catalysts and vitrimers (self-healing polymers). For instance, boronic ester-based vitrimers leverage dynamic bonds for recyclability .

Biological Activity

(3-Isothiocyanatophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring with an isothiocyanate substituent. The presence of both the boronic acid and isothiocyanate moieties contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with various biomolecules, including proteins and nucleic acids. The boronic acid group can interact with diols and other nucleophiles, facilitating enzyme inhibition and sensor applications. The isothiocyanate group is known for its role in biological signaling and potential anticancer properties.

Biological Activities

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Mechanism

In a study examining the effects of isothiocyanates on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase-3 and caspase-9, leading to increased cell death in breast cancer models . This highlights its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A study focusing on the antibacterial properties of this compound demonstrated its effectiveness against Escherichia coli strains resistant to conventional antibiotics. The compound inhibited biofilm formation and reduced bacterial viability, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Applications in Research

- Biosensors : The unique binding properties of boronic acids have led to their application in biosensors for detecting glycoproteins and other biomolecules with diol groups . This application is particularly useful in cancer diagnostics.

- Drug Delivery Systems : Functionalized boron compounds are being explored for their roles in targeted drug delivery systems due to their ability to form stable complexes with various therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What experimental approaches are used to characterize the diol-binding mechanism of (3-isothiocyanatophenyl)boronic acid, and how does pH influence binding affinity?

Methodological Answer:

-

Fluorescence Titration : Monitor changes in fluorescence intensity upon diol binding (e.g., using anthrylboronic acids) to determine binding constants (Kd). Adjust pH to evaluate the pKa shift of the boronic acid-diol complex, which enhances binding under alkaline conditions (pH 7.4–10) .

-

Stopped-Flow Kinetics : Measure kon and koff rates to resolve binding dynamics. For example, kon values for D-fructose (~10³ M⁻¹s⁻¹) exceed those of D-glucose due to faster diol alignment .

-

Table : Typical binding constants for common diols:

Diol Kd (mM) pH D-Fructose 0.2 7.4 D-Glucose 12.5 7.4 Catechol 0.05 8.5

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

Methodological Answer:

- Protodeboronation Mitigation : Use anhydrous conditions and low temperatures during Suzuki-Miyaura coupling to suppress protodeboronation side reactions. Purify intermediates via column chromatography with silica gel modified with borate buffers to stabilize the boronic acid .

- LC-MS/MS Validation : Detect genotoxic impurities (e.g., residual phenylboronic acids) at <1 ppm using triple-quadrupole LC-MS/MS in MRM mode. Validate with spike-recovery assays (85–115% recovery) .

Q. What strategies are effective in designing fluorescent sensors using this compound for cellular imaging?

Methodological Answer:

- PET (Photoinduced Electron Transfer) Probes : Attach fluorophores (e.g., pyrene or dansyl) to the boronic acid. Binding-induced changes in fluorescence are quantified via ratiometric measurements .

- Two-Photon Probes : Use near-infrared-emitting dyes (e.g., cyanine derivatives) for deep-tissue imaging. Validate specificity in live-cell assays with α-diol competitors (e.g., 2-deoxyglucose) .

Advanced Research Questions

Q. How can contradictory data on boronic acid-diol binding kinetics versus thermodynamic stability be resolved?

Methodological Answer:

- Competitive Displacement Assays : Compare binding half-lives (t₁/₂) of high-affinity (e.g., fructose) vs. low-affinity (e.g., glucose) diols. For instance, fructose displaces glucose within seconds due to faster kon, despite similar Kd values .

- Computational MD Simulations : Model transition states of diol alignment to identify steric/electronic barriers. For example, meta-substituted boronic acids show slower kon due to torsional strain .

Q. What advanced methods improve selectivity in glycoprotein interaction studies using boronic acid-functionalized surfaces?

Methodological Answer:

- SPR (Surface Plasmon Resonance) Optimization : Immobilize 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) on carboxymethyl dextran-coated chips. Reduce non-specific binding by using high-ionic-strength buffers (e.g., 150 mM NaCl) and competitive elution with sorbitol .

- Glycan-Specific Profiling : Compare binding of RNase B (high-mannose glycans) vs. RNase A (non-glycosylated). Control for electrostatic interactions by testing at pH 6.0 (below AECPBA’s pKa) .

Q. How can photo-switchable boronic acids be utilized to spatiotemporally control diol binding in hydrogels?

Methodological Answer:

- Azobenzene-Boronic Acid Conjugates : Synthesize ortho-azo derivatives (e.g., 2,6-dimethoxy azobenzene boronic acid). Irradiate with red light (620 nm) to induce E→Z isomerization, enhancing binding affinity by 20-fold. Monitor sol-gel transitions via rheology .

- In Situ Release : Load Z-isomer hydrogels with fluorophore-tagged diols (e.g., alizarin red). Trigger release with blue light (450 nm) and quantify via fluorescence recovery .

Q. What methodologies address challenges in mass spectrometry analysis of boronic acid-peptide conjugates?

Methodological Answer:

- Derivatization with Diols : Pre-treat samples with 1,2-ethanediol to form stable boronate esters, preventing boroxine cyclization. Use MALDI-TOF with DHB matrix for ionization .

- High-Resolution MS/MS : Fragment peptide-boronic acid adducts using CID/HCD. Identify diagnostic peaks (e.g., loss of H3BO3 or B(OH)2-) for sequence validation .

Q. How are QSAR models applied to predict the anticancer activity of boronic acid arylidene heterocycles?

Methodological Answer:

- Machine Learning Workflow : Curate a library of 5,136 arylboronic acids. Extract 613 QSAR descriptors (e.g., LogP, polar surface area) via RDKit. Train random forest models on glioblastoma cytotoxicity data (IC50) .

- Cluster Analysis : Use k-means clustering (k=200) to select diverse analogs. Validate top hits in 3D tumor spheroid models with hypoxia-mimetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.